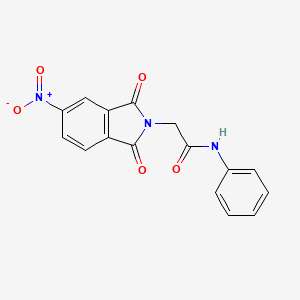

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, starting from isatin or substituted isatins to produce novel derivatives. Modi et al. (2011) synthesized a series of novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin and 5,7-dibromoisatin. These compounds were characterized using various analytical techniques, including IR, 1H NMR, MS, and elemental analysis, and evaluated for their cytotoxic activity against breast cancer cell lines and non-cancer cell lines (Modi et al., 2011).

Molecular Structure Analysis

The molecular structure of phenylacetamide derivatives exhibits interesting features, such as the presence of a stereogenic center, which influences their crystallization behavior and potential applications. For example, the structure of N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide was analyzed using X-ray crystallography, revealing intramolecular N—H⋯O hydrogen-bond interactions (Li & Wu, 2010).

Chemical Reactions and Properties

Phenylacetamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. The reductive carbonylation of nitrobenzene, for example, has been explored for the synthesis of N-(4-hydroxyphenyl)acetamide, demonstrating the impact of catalysts and solvents on product selectivity (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallization behavior, are influenced by their molecular structure and substituents. Studies on related compounds have shown that modifications to the molecular structure can significantly affect their physical properties, which is crucial for their potential applications in medicinal chemistry and materials science.

Chemical Properties Analysis

The chemical properties of 2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide derivatives, including reactivity and stability, are essential for understanding their biological activities and potential therapeutic applications. Their ability to undergo various chemical reactions, such as nitration, reduction, and acetylation, allows for the synthesis of a wide range of derivatives with potential antibacterial, antifungal, and cytotoxic activities (Ertan et al., 2007).

Scientific Research Applications

Cytotoxic Agents for Cancer Research

One study focuses on the design, synthesis, and QSAR study of novel derivatives as cytotoxic agents. Compounds derived from isatin, including variations of the target compound, demonstrated significant cytotoxic activity against breast cancer cell lines. This suggests their potential as leads for developing new anticancer drugs (Modi et al., 2011).

Antimalarial Activity

Another application is found in the synthesis of compounds with antimalarial activity. Although not directly mentioned, the structural motifs similar to the target compound are investigated for their efficacy against resistant strains of malaria. This highlights the importance of nitro-substituted compounds in the development of new antimalarial drugs (Werbel et al., 1986).

Nitroxides for Biophysical Probes

Further, research on nitroxides, which share a related structural framework, underscores their utility as biophysical probes. These compounds are used to study various cellular processes, indicating the broad applicability of nitro-substituted compounds in biological research (Shen et al., 2002).

Antioxidant Pharmaceuticals

The development of hybrids of aspirin, bearing nitric oxide and hydrogen sulfide-releasing moieties, represents another innovative application. These compounds, including structures akin to the target molecule, exhibit significant anti-inflammatory properties and present a new class of anti-inflammatory pharmaceuticals (Kodela et al., 2012).

Molecular Electronic Devices

Moreover, compounds containing nitroamine redox centers, similar to the target compound, have been used in molecular electronic devices. This demonstrates the potential of nitro-substituted compounds in the development of advanced materials with unique electronic properties (Chen et al., 1999).

properties

IUPAC Name |

2-(5-nitro-1,3-dioxoisoindol-2-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5/c20-14(17-10-4-2-1-3-5-10)9-18-15(21)12-7-6-11(19(23)24)8-13(12)16(18)22/h1-8H,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTMGNHTSCJVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5526051.png)

![4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5526052.png)

![2-[(6-amino-9H-purin-8-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5526057.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)

![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]pyrimidine](/img/structure/B5526102.png)

![1-{[3-(phenylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5526107.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]acetamide](/img/structure/B5526108.png)

![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)